Methyl 4-bromo-2,3,5,6-tetramethylbenzoate
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Overview
Description
Methyl 4-bromo-2,3,5,6-tetramethylbenzoate is an organic compound with the molecular formula C12H15BrO2 It is characterized by a bromine atom attached to a benzene ring that is substituted with four methyl groups and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-2,3,5,6-tetramethylbenzoate typically involves the bromination of 2,3,5,6-tetramethylbenzoic acid followed by esterification. The bromination is carried out using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromo-2,3,5,6-tetramethylbenzoic acid is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the desired ester .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-bromo-2,3,5,6-tetramethylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium on carbon).
Oxidation: Potassium permanganate, sulfuric acid, and water.
Reduction: Lithium aluminum hydride, ether solvents.
Major Products:
Substitution: Corresponding substituted benzoates.
Oxidation: 4-bromo-2,3,5,6-tetramethylbenzoic acid.
Reduction: 4-bromo-2,3,5,6-tetramethylbenzyl alcohol.
Scientific Research Applications
Methyl 4-bromo-2,3,5,6-tetramethylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-2,3,5,6-tetramethylbenzoate involves its interaction with specific molecular targets. The bromine atom and ester group facilitate its binding to enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- Methyl 4-bromo-3-methylbenzoate
- Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate
- Methyl 4-bromo-3,5-dimethylbenzoate
Comparison: Methyl 4-bromo-2,3,5,6-tetramethylbenzoate is unique due to the presence of four methyl groups on the benzene ring, which significantly influences its chemical reactivity and physical properties. Compared to similar compounds, it exhibits distinct steric and electronic effects, making it a valuable compound for specific synthetic and research applications .
Properties
Molecular Formula |
C12H15BrO2 |
---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
methyl 4-bromo-2,3,5,6-tetramethylbenzoate |
InChI |
InChI=1S/C12H15BrO2/c1-6-8(3)11(13)9(4)7(2)10(6)12(14)15-5/h1-5H3 |
InChI Key |
POKHEAQHZYVHRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C(=O)OC)C)C)Br)C |
Origin of Product |
United States |
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